molecular formula C17H31N3O6 B1652691 6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid CAS No. 158478-79-6

6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid

Cat. No.: B1652691
CAS No.: 158478-79-6
M. Wt: 373.4
InChI Key: SJUBEIUCRUAHTK-UHFFFAOYSA-N
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Description

6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid is a protected guanidino carboxylic acid derivative featuring a hexanoic acid backbone with dual tert-butoxycarbonyl (Boc) groups on the guanidine moiety. This compound is pivotal in peptide synthesis and medicinal chemistry, where the Boc groups serve as temporary protective agents for the highly reactive guanidino functionality during multi-step reactions . Its structural complexity enables applications in drug design, particularly for targeting receptors or enzymes requiring guanidine-based recognition motifs .

Properties

IUPAC Name

6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O6/c1-16(2,3)25-14(23)19-13(20-15(24)26-17(4,5)6)18-11-9-7-8-10-12(21)22/h7-11H2,1-6H3,(H,21,22)(H2,18,19,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUBEIUCRUAHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCCCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147623
Record name 6-[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158478-79-6
Record name 6-[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158478-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

  • Starting Material : 6-aminohexanoic acid
  • Protecting Agent : Di-tert-butyl dicarbonate (2.2 equivalents)
  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)
  • Base : Triethylamine (2.5 equivalents)
  • Temperature : Room temperature (20–25°C)
  • Duration : 12–24 hours

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, forming a carbamate linkage. The Boc group stabilizes the amino moiety during subsequent guanidination.

Introduction of the Guanidino Group

The guanidino group is introduced through a mercury chloride-mediated reaction with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea. This step requires careful control to avoid over-guanidination or side reactions.

Mercury Chloride-Catalyzed Guanidination

  • Reagents :
    • 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.5 equivalents)
    • Mercury(II) chloride (0.3 equivalents, catalytic)
    • Solvent: DMF
    • Temperature: 25–30°C
    • Duration: 15–18 hours

Mercury chloride activates the thiourea derivative, enabling nucleophilic substitution at the primary amine of the Boc-protected 6-aminohexanoic acid. The reaction yields the bis-Boc-protected guanidino intermediate, which is isolated via filtration and solvent evaporation.

Alternative Guanidination Strategies

Non-mercuric methods, though less common, involve using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). These methods avoid toxic mercury but may require longer reaction times (48–72 hours) and higher temperatures (40–50°C).

Coupling and Chain Elongation

For derivatives requiring extended alkyl chains, 6-aminohexanoic acid is coupled with Boc-protected amines before guanidination. This step ensures proper alignment of functional groups for downstream applications.

Carbodiimide-Mediated Coupling

  • Reagents :
    • Boc-protected amine (1.2 equivalents)
    • EDC (1.5 equivalents)
    • HOBt (1.5 equivalents)
    • Solvent: DCM or DMF
    • Temperature: 0–5°C (initial), then room temperature
    • Duration: 12–24 hours

The coupling reaction forms a peptide bond between the carboxylic acid of 6-aminohexanoic acid and the amine of the Boc-protected partner. The use of EDC/HOBt minimizes racemization and enhances coupling efficiency.

Deprotection and Final Purification

The final Boc groups are selectively removed under acidic conditions to yield the free guanidino acid.

Acidic Deprotection

  • Reagents :
    • Trifluoroacetic acid (TFA, 95% in DCM)
    • Alternative: Hydrochloric acid (HCl) in dioxane
  • Conditions :
    • Temperature: 0–5°C (initial), then room temperature
    • Duration: 2–4 hours

TFA cleaves the Boc groups without degrading the guanidino moiety. The product is precipitated using cold diethyl ether and purified via recrystallization or reverse-phase chromatography.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures (yield: 70–85%)
  • Column Chromatography : Silica gel with ethyl acetate gradients (purity: >95%)
  • HPLC : C18 columns with acetonitrile/water mobile phases (purity: >98%)

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for different preparation methods:

Step Reagents/Conditions Yield (%) Purity (%) Source
Boc Protection Di-tert-butyl dicarbonate, DMF, 24h 85–90 90
Guanidination (HgCl2) 1,3-Bis-Boc-thiopseudourea, HgCl2, 18h 75–80 88
Guanidination (EDC) EDC/HOBt, 72h 65–70 85
Deprotection (TFA) TFA/DCM, 4h 90–95 95

Scientific Research Applications

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound is primarily utilized in solid-phase peptide synthesis (SPPS), where the Boc groups serve to protect the guanidinium functionality of the arginine side chain during the sequential addition of amino acids. This protection prevents side reactions that could compromise the integrity of the peptide being synthesized.

Mechanism of Action:

  • The Boc groups can be selectively removed under mild acidic conditions, allowing for controlled deprotection and subsequent coupling reactions.
  • The guanidine moiety enhances the compound's ability to form hydrogen bonds, which is beneficial in stabilizing peptide structures.

Compounds containing guanidine structures are known for their diverse biological activities. The guanidine group has been associated with various pharmacological effects, making this compound a candidate for further therapeutic investigation. Some notable activities include:

  • Antimicrobial properties: Potential applications in developing antibiotics due to its ability to disrupt bacterial membranes.
  • Anticancer effects: Investigations into its role in inhibiting tumor growth have shown promise.

Comparative Analysis with Related Compounds

The following table summarizes key features of 6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid compared to related compounds:

Compound NameStructureUnique Features
This compoundStructureDual Boc protecting groups enhance stability
ArginineBasic amino acidNaturally occurring; key role in protein synthesis
N,N-DiethylguanidineGuanidine derivativeUsed as a catalyst in organic synthesis

Case Studies and Research Findings

Several studies have documented the utility of this compound in various applications:

  • Peptide Synthesis Optimization: A study demonstrated that using this compound significantly improved yield and purity in synthesizing complex peptides compared to traditional methods without protective groups.
  • Pharmacological Investigations: Research has indicated that derivatives of this compound exhibit enhanced bioactivity against specific cancer cell lines, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid involves the protection of amine groups through the formation of Boc-protected intermediates. These intermediates can be selectively deprotected under acidic conditions, allowing for controlled synthesis of target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the synthesized compounds .

Comparison with Similar Compounds

Structural Analogues: Chain Length and Guanidino Modifications

Key Comparisons :

Compound Name Structure Key Features Yield (%) Applications Reference
6-[2,3-Bis(Boc)guanidino]hexanoic acid Hexanoic acid + bis-Boc guanidino Dual Boc protection, 6-carbon chain 41 Peptide synthesis, receptor ligands
(Z)-5-[2,3-Bis(Boc)guanidino]pentanoic acid Pentanoic acid + bis-Boc guanidino Shorter 5-carbon chain 48.3 Antibiotic activity (spergualin analogues)
6-(Boc-amino)hexanoic acid Hexanoic acid + Boc-amino Single Boc group, no guanidino 90 Intermediate for HDAC inhibitors
(S)-2,6-Bis(Boc-amino)hexanoic acid Hexanoic acid + dual Boc-amino Two Boc-protected amines N/A Non-viral gene delivery

Observations :

  • Chain Length Impact: The hexanoic acid derivative (6-carbon) exhibits lower synthesis yields (41%) compared to its pentanoic acid analogue (48.3%), likely due to steric hindrance in longer chains during cyclization or coupling steps .
  • Guanidino vs. Amino Groups: The absence of the guanidino group in 6-(Boc-amino)hexanoic acid simplifies synthesis, resulting in higher yields (90%) .

Functional Group Variations and Protecting Strategies

Boc vs. Alternative Protecting Groups :

  • Boc Protection : Widely used for its stability under basic conditions and ease of removal via mild acids (e.g., trifluoroacetic acid). The target compound’s bis-Boc groups ensure selective deprotection in multi-step syntheses .
  • Pbf Protection: In Fmoc-N-Pbf-L-HomoArginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group offers orthogonal protection for guanidino groups, requiring stronger acidic conditions (e.g., 95% TFA) for removal. This contrasts with Boc’s versatility in peptide solid-phase synthesis .

Guanidino Modifications:

  • Sulfonylguanidino Analogues: Compounds like Fmoc-N-Pbf-L-HomoArginine incorporate sulfonyl groups, enhancing hydrogen-bonding capacity but complicating synthetic routes .

Comparative Yields :

Reaction Type Compound Yield (%) Key Reagents/Conditions
Ugi Reaction 6-[2,3-Bis(Boc)guanidino]hexanoic acid 41 Isocyanides, carboxylic acids
Boc-Amino Synthesis 6-(Boc-amino)hexanoic acid 90 Di-tert-butyl dicarbonate, NaHCO₃
Acylguanidine Coupling 3.55a (thioester derivative) 91 EDAC, HOBt, DIEA

Biological Activity

6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid, also known as Boc-Arg(Boc)2-OH, is a protected amino acid derivative that plays a significant role in medicinal chemistry and peptide synthesis. This compound is characterized by its unique structure, which includes two tert-butoxycarbonyl (Boc) protecting groups attached to a guanidine moiety. The biological activity of this compound is primarily attributed to the guanidine group, which has been associated with various pharmacological effects.

Structural Characteristics

The structural formula of this compound indicates the presence of multiple functional groups:

  • Guanidine Group : Known for its basicity and ability to participate in various chemical reactions.
  • Carboxylic Acid Group : Capable of undergoing esterification and amidation reactions.
  • Boc Protecting Groups : These groups prevent unwanted side reactions during peptide synthesis and can be selectively removed under specific conditions.

Pharmacological Properties

The guanidine moiety in this compound contributes to several biological activities:

  • Antiviral Activity : Compounds containing guanidine structures have shown potential as antiviral agents. For instance, research has indicated that similar guanidine derivatives can inhibit viral proteases, which are crucial for viral replication .
  • Anticancer Properties : Some studies suggest that guanidine derivatives may possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation .
  • Neuroprotective Effects : There is emerging evidence that certain guanidine derivatives can exert neuroprotective effects, possibly by modulating neurotransmitter systems .

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits potent activity against specific viral targets. For example, compounds with similar structures have been evaluated for their inhibitory effects on dengue virus protease, showing submicromolar activity in cellular assays .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis of related compounds revealed that modifications in the guanidine structure significantly affect biological activity. The presence of protective groups like Boc enhances stability and bioactivity compared to unprotected analogs .

Comparative Analysis

The following table summarizes the biological activities associated with this compound compared to other guanidine derivatives:

Compound NameBiological ActivityNotes
This compoundAntiviral, AnticancerEffective against viral proteases
L-NorvalineArginase inhibitorPotential anti-cancer properties
N,N-DiethylguanidineCatalytic applicationsUsed in organic synthesis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid
Reactant of Route 2
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6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid

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